molecular formula C7H9F3O3 B15219128 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid

2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid

Cat. No.: B15219128
M. Wt: 198.14 g/mol
InChI Key: GWAFRCRYAABOPK-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid is an organic compound characterized by the presence of a cyclopentane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid can be achieved through several methods. One efficient method involves the reaction of substituted salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline under solvent-free conditions . This method is economical, environmentally friendly, and allows for the recovery and reuse of the catalyst without significant loss of activity.

Industrial Production Methods

Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form cyclopentanecarboxylic acid . This method can be adapted to introduce the trifluoromethyl and hydroxyl groups through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

2-hydroxy-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)6(13)3-1-2-4(6)5(11)12/h4,13H,1-3H2,(H,11,12)

InChI Key

GWAFRCRYAABOPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(F)(F)F)O)C(=O)O

Origin of Product

United States

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